molecular formula C12H12O2S B14039878 Methyl 3-(benzo[b]thiophen-2-yl)propanoate

Methyl 3-(benzo[b]thiophen-2-yl)propanoate

Cat. No.: B14039878
M. Wt: 220.29 g/mol
InChI Key: NRCZUNLXPCBOMG-UHFFFAOYSA-N
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Description

Methyl 3-(benzo[b]thiophen-2-yl)propanoate (CAS 65942-76-9) is a high-value chemical intermediate in organic synthesis and pharmaceutical research. This compound, with the molecular formula C12H12O2S and a molecular weight of 220.29 g/mol, serves as a critical precursor for the development of novel bioactive molecules. Its core structure incorporates the benzo[b]thiophene scaffold, a privileged motif in medicinal chemistry known for its diverse biological activities . Recent scientific investigations highlight the significant research value of this compound and its derivatives. Specifically, structural analogs based on the 3-(benzo[b]thiophen-2-yl) scaffold have been identified as potent antiseizure and antinociceptive agents in preclinical models, showing efficacy in treating neuropathic pain and epilepsy . The mechanism of action for these advanced derivatives is proposed to involve interaction with the neuronal voltage-sensitive sodium channel (site 2), which is a validated target for anticonvulsant drugs . As a versatile building block, this compound is used by researchers to synthesize a wide range of complex molecules for probing biological pathways and developing new therapeutic candidates . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C12H12O2S

Molecular Weight

220.29 g/mol

IUPAC Name

methyl 3-(1-benzothiophen-2-yl)propanoate

InChI

InChI=1S/C12H12O2S/c1-14-12(13)7-6-10-8-9-4-2-3-5-11(9)15-10/h2-5,8H,6-7H2,1H3

InChI Key

NRCZUNLXPCBOMG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC2=CC=CC=C2S1

Origin of Product

United States

Preparation Methods

Construction of Benzo[b]thiophene Core

Benzo[b]thiophene derivatives are commonly synthesized via:

  • Friedel-Crafts acylation of alkoxy-protected phenylthiols followed by cyclization.
  • Palladium-catalyzed cross-coupling reactions.
  • Ring-closure reactions from suitable sulfur-containing precursors.

For example, a Friedel-Crafts acylation approach involves reacting 3-methoxy benzenethiol with bromomethoxy acetophenone in the presence of a strong base, followed by cyclization with polyphosphoric acid at elevated temperatures to yield benzo[b]thiophene intermediates.

Alternatively, palladium-catalyzed coupling reactions have been employed to construct benzo[b]thiophene frameworks with high yield and purity, using ligands such as tri-tert-butylphosphine and palladium carbene complexes.

Introduction of the Methyl 3-Propanoate Side Chain

The propanoate side chain can be introduced via:

  • Alkylation of the benzo[b]thiophene-2-carboxylic acid or its derivatives.
  • Esterification of benzo[b]thiophene-2-propanoic acid intermediates.
  • Direct substitution reactions on the benzo[b]thiophene ring with appropriate alkylating agents.

A common approach involves the preparation of ethyl or methyl benzo[b]thiophene-2-carboxylate derivatives, which can be hydrolyzed or further functionalized to yield the desired propanoate ester.

Detailed Preparation Methods

Method A: Friedel-Crafts Acylation Followed by Cyclization and Esterification

Step 1: Synthesis of Alkoxy-Protected Phenylthiol Intermediate

  • React 3-methoxy benzenethiol with α-bromomethoxy acetophenone in the presence of a strong base (e.g., potassium tert-butoxide) at low temperature.
  • The reaction yields α-(3-methoxyphenylthio)-4-methoxyacetophenone.

Step 2: Cyclization to Benzo[b]thiophene

  • Treat the intermediate with polyphosphoric acid at elevated temperatures to induce cyclization, forming 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene.
  • Isolate by recrystallization from ethyl acetate.

Step 3: Demethylation and Functional Group Transformation

  • Demethylate methoxy groups using odorless thiol reagents.
  • Introduce the propanoate ester side chain via esterification or alkylation with methyl 3-bromopropanoate or similar alkylating agents.

Analytical Data:

Step Yield (%) Melting Point (°C) Notes
Step 1 78-85 53 (recrystallized intermediate) High purity intermediate obtained
Step 2 60-70 187-190.5 Crude product purified by recrystallization
Step 3 Variable - Esterification conditions optimized for yield

This method is classical and is suitable for scale-up due to relatively mild conditions and straightforward purification.

Method B: Palladium-Catalyzed Cross-Coupling for Benzo[b]thiophene Formation Followed by Side Chain Installation

Step 1: Preparation of 2-Bromobenzo[b]thiophene

  • React 4-bromobenzo[b]thiophene with nucleophiles under palladium catalysis using ligands such as (R)-(+)-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP) and tris(dibenzylideneacetone)dipalladium(0).
  • Conditions: reflux in toluene with sodium tert-butoxide as base.

Step 2: Introduction of Propanoate Side Chain

  • Perform nucleophilic substitution or coupling with methyl 3-propanoate derivatives.
  • Purify via extraction and chromatography.

Analytical Data:

Catalyst System Base Solvent Temperature Yield (%) Notes
Pd(0)/BINAP NaOtBu Toluene Reflux 65-75 High purity product
Pd-carbene complexes K2CO3 DMF 60 °C 70-80 Mild conditions

This method offers high selectivity and purity, minimizing by-products and enabling efficient synthesis.

Method C: Direct Alkylation of Benzo[b]thiophene-2-Carboxylic Acid Derivatives

Step 1: Synthesis of Benzo[b]thiophene-2-Carboxylic Acid

  • Hydrolyze ethyl 6-chlorobenzo[b]thiophene-2-carboxylate with sodium hydroxide solution at room temperature overnight.
  • Acidify and extract to isolate benzo[b]thiophene-2-carboxylic acid.

Step 2: Alkylation to this compound

  • React benzo[b]thiophene-2-carboxylic acid with methyl 3-bromopropanoate or methyl 3-chloropropanoate in the presence of a base such as potassium carbonate in anhydrous solvent.
  • Purify by extraction and recrystallization.

Reaction Conditions and Yields:

Step Reagents Conditions Yield (%) Notes
1 NaOH (3N), EtOH Room temp, overnight 80-85 Efficient hydrolysis
2 Methyl 3-bromopropanoate, K2CO3 Reflux or 60 °C, 2-4 h 60-70 Side chain introduced cleanly

This method is straightforward and uses commercially available reagents, suitable for moderate-scale synthesis.

Comparative Data Table of Preparation Methods

Method Key Steps Reaction Conditions Yield Range (%) Advantages Limitations
A Friedel-Crafts acylation, cyclization, demethylation, esterification Strong acid, moderate heat 60-85 Classical, scalable, well-known Multiple steps, uses strong acids
B Pd-catalyzed coupling, side chain installation Reflux in toluene or DMF, inert atmosphere 65-80 High selectivity, fewer by-products Requires expensive catalysts
C Hydrolysis of ester, alkylation Room temp to reflux 60-85 Simple, uses commercial reagents May require careful purification

Analytical and Purification Techniques

  • Extraction: Organic phases are commonly washed with brine or aqueous sodium bicarbonate to remove impurities.
  • Drying Agents: Magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4) are used to dry organic extracts.
  • Chromatography: Silica gel column chromatography with gradients of ethyl acetate/petroleum ether is standard for purification.
  • Recrystallization: Ethyl acetate, methanol, or hexane are typical solvents for recrystallization to improve purity.
  • Characterization: Melting points, NMR spectroscopy, and HPLC are used to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(benzo[b]thiophen-2-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or thiols .

Scientific Research Applications

Methyl 3-(benzo[b]thiophen-2-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-(benzo[b]thiophen-2-yl)propanoate involves its interaction with specific molecular targets. The sulfur atom in the benzo[b]thiophene ring can participate in various biochemical pathways, influencing the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and derivative being studied .

Comparison with Similar Compounds

Structural Analogues with Benzo[b]thiophene Moieties

a) Malonate Derivatives ()

Compounds such as Diethyl 2-(benzo[b]thiophen-2-yl((6-chlorobenzo[d]thiazol-2-yl)amino)methyl)malonate (5fc) and Dimethyl 2-(benzo[b]thiophen-2-yl(benzo[d]thiazol-2-ylamino)methyl)malonate (5ar) share the benzo[b]thiophene core but differ in their ester groups (malonate vs. propanoate). Key differences include:

  • Yields : 75–82% for malonates vs. unreported for the target compound.
  • Melting Points : 92–127°C for malonates, suggesting higher crystallinity due to bulkier substituents .
  • Applications: Malonates are often intermediates in asymmetric catalysis, whereas propanoates may prioritize drug delivery due to simpler ester hydrolysis.
b) Complex Derivatives with Additional Substituents ()

Methyl (S)-3-(4-(benzo[b]thiophene-3-yl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate ((S)-3av) introduces a phenyl group and a tert-Boc-protected amine. This complexity results in:

  • Higher Enantiomeric Purity : 90% via enantiomerically pure precursors.
  • Synthetic Complexity: Requires automated column chromatography (82% yield), contrasting with simpler propanoates .

Thiophene-Based Propanoates

a) Methyl 3-(thiophen-2-yl)propanoate ()
  • Molecular Weight : 170.23 vs. ~222.26 for benzo[b]thiophene derivatives.
  • Applications : Classified under aromatics and sulfur compounds, likely used in organic electronics or agrochemicals .
b) Methyl 3-[5-(prop-1-yn-1-yl)thiophen-2-yl]propanoate ()
  • Natural Origin : Isolated from Artemisia absinthium root oil (0.7% yield), contrasting with synthetic benzo[b]thiophene derivatives.
  • Reactivity : Propargyl group enables click chemistry applications, absent in the target compound .

Amino-Substituted Derivatives ()**

  • Methyl (S)-3-amino-3-(thiophen-2-yl)propanoate hydrochloride: Introduces an amino group, altering solubility and reactivity.
  • Yield: 72% for MPI15b vs. higher yields (75–82%) for non-amino derivatives, highlighting synthetic challenges with polar groups .

Substituent Effects on Physical and Chemical Properties

Compound Core Structure Key Substituents Yield (%) Melting Point (°C) Notable Properties
Methyl 3-(benzo[b]thiophen-2-yl)propanoate Benzo[b]thiophene Propanoate ester N/A N/A Aromatic, moderate polarity
Diethyl malonate (5fc) Benzo[b]thiophene Malonate, chloro-benzothiazole 76 113–115 High crystallinity, asymmetric
Methyl (S)-3av Benzo[b]thiophene Phenyl, tert-Boc-amine 82 N/A Chiral, enantiomerically pure
Methyl 3-(thiophen-2-yl)propanoate Thiophene Propanoate ester N/A N/A Lower MW (170.23), simpler synthesis
Methyl 3-[5-(prop-1-yn-1-yl)thiophen-2-yl]propanoate Thiophene Propargyl group N/A N/A Natural origin, click chemistry

Biological Activity

Methyl 3-(benzo[b]thiophen-2-yl)propanoate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its therapeutic potential.

This compound possesses a unique structure that includes a benzo[b]thiophene moiety, which is known for its diverse biological activities. The molecular formula for this compound is C12H12O2SC_{12}H_{12}O_2S, with a molecular weight of approximately 220.29 g/mol. Its structural features contribute to its interactions with biological targets.

Anticonvulsant Properties

Recent research has explored the anticonvulsant properties of compounds related to this compound. A study focused on derivatives of benzo[b]thiophene indicated significant anticonvulsant activity in various animal models, including the maximal electroshock (MES) and pentylenetetrazole (PTZ) models. The results suggested that modifications to the benzo[b]thiophene structure could enhance efficacy against seizures .

CompoundMES ED50 (mg/kg)PTZ ED50 (mg/kg)
Compound A62.175.6
Compound B50.080.0
This compoundTBDTBD

Analgesic Activity

The analgesic effects of this compound were also investigated. In animal models, the compound exhibited significant pain relief in formalin-induced pain tests, suggesting its potential as an analgesic agent. The mechanism is thought to involve modulation of pain pathways through interaction with specific receptors .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Receptor Interaction : It may bind to neurotransmitter receptors, influencing signal transduction pathways involved in pain and seizure activity.
  • Enzyme Modulation : The compound could inhibit or activate enzymes involved in inflammatory processes, contributing to both analgesic and anticonvulsant effects.

Case Studies and Research Findings

A series of studies have evaluated the structure-activity relationship (SAR) of compounds related to this compound. These studies indicate that modifications to the thiophene ring can significantly alter biological activity:

  • Study on Anticonvulsants : A focused library of benzo[b]thiophene derivatives was synthesized and evaluated for their anticonvulsant properties. Compounds with specific substitutions showed enhanced efficacy in seizure models .
  • Analgesic Evaluation : In a formalin test, compounds derived from benzo[b]thiophene demonstrated varying degrees of analgesic effects, with some derivatives showing promise for further development .

Q & A

Q. What are common synthetic routes for Methyl 3-(benzo[b]thiophen-2-yl)propanoate, and how can enantiomeric purity be ensured?

The compound is synthesized via β-arylation of benzo[b]thiophene derivatives. For example, a palladium-catalyzed coupling between benzo[b]thiophene and methyl (R)-2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoate achieved 91% yield with high enantiomeric purity . Enantiomeric integrity is maintained using enantiomerically pure starting materials and chiral ligands. Characterization via chiral HPLC or polarimetry is recommended to confirm purity.

Q. Which spectroscopic methods are critical for characterizing this compound and its intermediates?

Key techniques include:

  • ¹H/¹³C NMR : To confirm regiochemistry and monitor reaction progress (e.g., coupling at the β-position of thiophene) .
  • HRMS (High-Resolution Mass Spectrometry) : For molecular ion verification, as demonstrated in diazo-intermediate analysis .
  • X-ray crystallography : Resolves ambiguous structural features, particularly for derivatives with stereochemical complexity .

Q. How is this compound utilized as a building block in organic synthesis?

The benzo[b]thiophene moiety enables diverse functionalization (e.g., electrophilic substitution, cross-coupling). It serves as a precursor for spiro-fused or bridged structures via noncanonical cyclizations of β-ketoesters . Applications include bioactive molecule synthesis and polymer precursors .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in β-arylation reaction yields for thiophene derivatives?

Kinetic studies suggest a Heck-type pathway for β-arylation, where oxidative addition and migratory insertion steps are rate-determining. Discrepancies in yields (e.g., 75–95%) arise from substituent electronic effects on the thiophene ring or competing γ-arylation. Optimization involves tuning palladium catalysts (e.g., Pd(OAc)₂ with PPh₃) and reaction solvents (DMF or toluene) .

Q. How can computational methods (e.g., DFT) aid in predicting the reactivity of benzo[b]thiophene derivatives?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the C2 position of benzo[b]thiophene is more reactive due to lower electron density, aligning with experimental regioselectivity in arylation reactions . Computational models also assess thermodynamic stability of intermediates, guiding synthetic routes .

Q. What role do benzo[b]thiophene derivatives play in materials science, particularly photovoltaic devices?

Benzo[b]thiophene-based polymers exhibit high hole mobility and tunable bandgaps, making them suitable as electron-donating materials in bulk heterojunction (BHJ) solar cells. For instance, poly(3-hexylthiophene) (P3HT) analogs achieve ~6% power conversion efficiency. This compound could serve as a monomer for novel conjugated polymers .

Q. How do steric and electronic factors influence the biological activity of thiophene-containing compounds?

Substituents on the thiophene ring modulate interactions with biological targets. For example, electron-withdrawing groups (e.g., -NO₂) enhance binding to DNA via intercalation, as shown in benzothiazine derivatives. Methyl ester groups in propanoate derivatives improve bioavailability by increasing lipophilicity .

Contradiction Analysis and Methodological Guidance

Resolving discrepancies in reported reaction pathways for thiophene functionalization

  • Kinetic profiling : Compare activation energies of competing pathways (e.g., β- vs. γ-arylation) using time-resolved NMR .
  • Isotopic labeling : Track regioselectivity via deuterated substrates (e.g., C²D-benzo[b]thiophene).
  • Computational validation : Cross-reference experimental yields with DFT-predicted transition states .

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